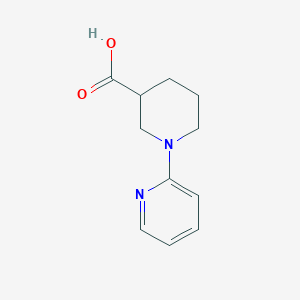

1-(Pyridin-2-yl)piperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(Pyridin-2-yl)piperidine-3-carboxylic acid" is a nitrogenous organic molecule that features both a pyridine and a piperidine ring. This structure is of interest due to its potential pharmacological properties and its utility as a building block in organic synthesis. The pyridine ring is a basic heterocyclic aromatic ring, and the piperidine ring is a saturated six-membered ring containing one nitrogen atom. The carboxylic acid functional group adds to the compound's reactivity and increases its solubility in water .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One approach involves a one-pot cascade synthesis using biocatalytic cascades involving carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) enzymes. This method allows for the generation of chiral mono- and disubstituted piperidines from keto acids or keto aldehydes with high conversion and stereoselectivity . Another method includes the oxidative decarboxylation-β-iodination of amino acids, which introduces iodine at the 3-position of the piperidine ring, allowing for further functionalization .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and varies depending on the substituents and the stereochemistry of the molecule. For instance, a diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid has been studied, revealing that the piperidinium rings adopt a chair conformation with the carboxyl group in the equatorial position . Additionally, the coordination of piperidine derivatives with metals can lead to various coordination polymers with different dimensionalities .

Chemical Reactions Analysis

Piperidine derivatives can participate in a range of chemical reactions. They can form stable hydrogen-bonded complexes with other molecules, such as 2,6-dichloro-4-nitrophenol, which can aggregate into centrosymmetric cyclic dimers and larger cyclamers . Piperidine derivatives can also be used to prepare macrocycles with selective affinities towards specific cations like sodium and potassium .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of a carboxylic acid group increases the compound's solubility in water and allows for the formation of salts and zwitterions. The compound's spectroscopic properties, such as IR and NMR, can be used to confirm its structure . Computational studies, including density functional theory (DFT) calculations, can provide insights into the electronic properties and potential reactivity of the compound .

Aplicaciones Científicas De Investigación

Coordination Chemistry and Biological Activity

Compounds containing pyridine and piperidine rings, such as 1-(Pyridin-2-yl)piperidine-3-carboxylic acid, have been extensively studied for their coordination chemistry and biological activity. For example, research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes has shown that these ligands form complex compounds with various metals, exhibiting diverse properties such as spectroscopic characteristics, structures, magnetic properties, and even biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Central Nervous System (CNS) Acting Drugs

Heterocycles with heteroatoms like nitrogen, which are prevalent in compounds like 1-(Pyridin-2-yl)piperidine-3-carboxylic acid, form the largest class of organic compounds with CNS activity. These structures can serve as lead molecules for synthesizing compounds with potential CNS effects, ranging from treating depression to preventing convulsions (Saganuwan, 2017).

Influence of Metals on Biological Ligands

The interaction of metal ions with biologically important ligands, including carboxylic acids and pyridine derivatives, has been studied to understand the perturbation of the electronic system of these molecules. Such research is crucial for comprehending how these compounds interact with biological targets, predicting reactivity, and the stability of complex compounds (Lewandowski, Kalinowska, & Lewandowska, 2005).

Medicinal and Chemosensing Applications

Pyridine derivatives are notable for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties. Furthermore, they show high affinity for various ions and can serve as effective chemosensors for determining different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Direcciones Futuras

The future directions in the research and application of “1-(Pyridin-2-yl)piperidine-3-carboxylic acid” and its derivatives could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety could be a promising area of research .

Propiedades

IUPAC Name |

1-pyridin-2-ylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQCXIGVFAOJNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424446 |

Source

|

| Record name | 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |

CAS RN |

876718-04-6 |

Source

|

| Record name | 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)